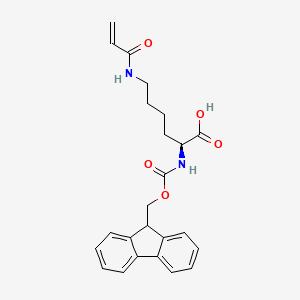
Fmoc-L-Lys(Acryloyl)-OH
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Fmoc-L-Lys(Acryloyl)-OH is a derivative of the amino acid lysine . It is used to incorporate an acrylamide moiety into peptides . The acryloyl residue can be further modified using 1,3-dipolar cycloaddition, radical polymerization, and 1,4-nucleophilic addition reactions .
Synthesis Analysis
The synthesis of Fmoc-L-Lys(Acryloyl)-OH involves the incorporation of an acrylamide moiety into peptides . This acryloyl residue can be further modified using various reactions such as 1,3-dipolar cycloaddition, radical polymerization, and 1,4-nucleophilic addition reactions .Molecular Structure Analysis
The molecular structure of Fmoc-L-Lys(Acryloyl)-OH is represented by the formula C24H26N2O5 . Its molecular weight is 422.47 g/mol . The compound is also known by other synonyms such as Fmoc-Lys(Acryloyl)-OH, Fmoc-AcrK, Fmoc-Acryloyl-Lysine, and (S)-2-(((9H-fluoren-9-yl)methoxy)carbonylamino)-6-acrylamidohexanoic acid .Chemical Reactions Analysis
The chemical reactions involving Fmoc-L-Lys(Acryloyl)-OH primarily include the incorporation of an acrylamide moiety into peptides . This acryloyl residue can be further modified using various reactions such as 1,3-dipolar cycloaddition, radical polymerization, and 1,4-nucleophilic addition reactions .Physical And Chemical Properties Analysis
Fmoc-L-Lys(Acryloyl)-OH is a white to slight yellow to beige powder . It has a molecular weight of 422.47 g/mol and a formula of C24H26N2O5 .科学的研究の応用
Peptide-Based Hydrogels for Biomedical Applications
Fmoc-L-Lys(Acryloyl)-OH can serve as a building block for peptide-based hydrogels (PHGs). These soft, water-swollen networks exhibit self-supporting properties and are biocompatible. Researchers have proposed Fmoc-derivatized cationic hexapeptides (referred to as series K) as a scaffold for bioprinting applications . These hydrogels can be used for drug delivery, tissue engineering, and diagnostic tools for imaging.
Tissue Engineering
Among the Fmoc-K derivatives, Fmoc-K3 hydrogel stands out. It displays rigidity (G’ = 2526 Pa) and supports cell adhesion, survival, and duplication. The gelification process relies on the correct balance of aggregation forces within the peptide sequences, including van der Waals, hydrogen bonding, and π–π stacking interactions .
Bio-Inspired Materials and Cell Cultivation
Fmoc-modified amino acids and peptides have inspired bio-materials. Researchers explore their use in cell cultivation, bio-templating, and creating physiologically relevant environments for in vitro experiments. The tunability and biocompatibility of Fmoc-L-Lys(Acryloyl)-OH make it suitable for these applications .
作用機序
将来の方向性
The future directions of Fmoc-L-Lys(Acryloyl)-OH could involve its use in the synthesis of more complex peptides and proteins . Its ability to incorporate an acrylamide moiety into peptides and further modify the acryloyl residue using various reactions makes it a valuable tool in peptide and protein synthesis .
特性
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-(prop-2-enoylamino)hexanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O5/c1-2-22(27)25-14-8-7-13-21(23(28)29)26-24(30)31-15-20-18-11-5-3-9-16(18)17-10-4-6-12-19(17)20/h2-6,9-12,20-21H,1,7-8,13-15H2,(H,25,27)(H,26,30)(H,28,29)/t21-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIDAXYNHIPZWMC-NRFANRHFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NCCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CC(=O)NCCCC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-L-Lys(Acryloyl)-OH | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-[(2-Chloro-6-fluorobenzyl)sulfanyl]-8,9-dimethoxy-2-methyl[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B2550863.png)
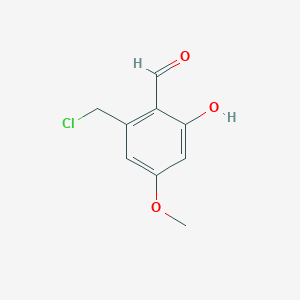

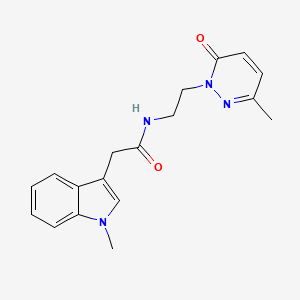
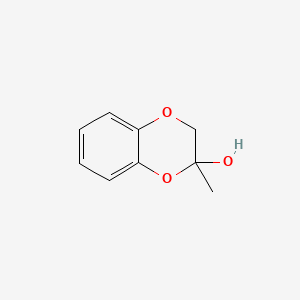
![Lithium 1-ethyl-7-fluoro-1H-benzo[d]imidazole-2-carboxylate](/img/structure/B2550874.png)
![4-{4-[(4-methoxyphenyl)sulfonyl]piperazino}-3-nitrobenzenecarbaldehyde O-methyloxime](/img/structure/B2550876.png)


![3-Chloro-2-methyl-7-(2-thienyl)-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2550879.png)
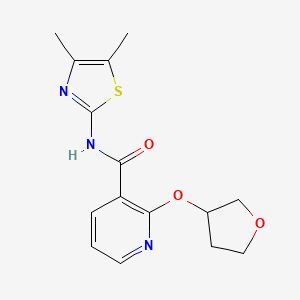

![N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonamide](/img/structure/B2550884.png)